molecular formula C7H10O3 B1201776 Glycidyl methacrylate CAS No. 25067-05-4

Glycidyl methacrylate

Cat. No.: B1201776
CAS No.: 25067-05-4
M. Wt: 142.15 g/mol
InChI Key: VOZRXNHHFUQHIL-UHFFFAOYSA-N
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Description

Glycidyl methacrylate (GMA) is a bifunctional monomer containing both a methacrylic group and an epoxide (oxirane) ring. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol . The methacrylic group enables radical polymerization, while the epoxide group allows nucleophilic ring-opening reactions, facilitating post-polymerization modifications . This dual functionality makes GMA highly versatile in applications ranging from coatings and adhesives to biomedical materials and nanocomposites .

GMA is synthesized via the esterification of methacrylic acid with glycidol or through epoxidation of allyl methacrylate . Its reactive epoxide group is particularly valuable for introducing crosslinking sites, enhancing hydrophilicity, or grafting functional groups . However, GMA’s reactivity also raises safety concerns, as it is classified as a probable carcinogen due to structural similarities to other genotoxic glycidyl epoxides .

Properties

IUPAC Name

oxiran-2-ylmethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3
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InChI Key

VOZRXNHHFUQHIL-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCC1CO1
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Molecular Formula

C7H10O3
Record name GLYCIDYL METHACRYLATE
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Related CAS

25067-05-4
Record name Poly(glycidyl methacrylate)
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DSSTOX Substance ID

DTXSID0025361
Record name Glycidyl methacrylate
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Molecular Weight

142.15 g/mol
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Physical Description

Glycidyl methacrylate is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

372 °F at 760 mmHg (NTP, 1992), 189 °C
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Flash Point

181 °F (NTP, 1992), 84 °C (Tag open cup)
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethyl alcohol, Solubility in water, g/100ml at 25 °C: 5 (moderate)
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Density

1.073 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 g/cu m @ 25 °C, Relative density (water = 1): 1.08
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Vapor Density

Relative vapor density (air = 1): 4.9
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Vapor Pressure

3.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.42
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Color/Form

Colorless liquid

CAS No.

106-91-2, 25067-05-4
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Melting Point

freezing pt: -41.5 °C
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Preparation Methods

Reaction Mechanism and Process Design

The most widely documented method involves a two-step synthesis starting with methacrylic acid and an alkali metal hydroxide. In the first step, methacrylic acid reacts with sodium hydroxide (50% aqueous solution) to form sodium methacrylate. This intermediate is then reacted with epichlorohydrin in the presence of phase-transfer catalysts (e.g., tetramethylammonium chloride) and inhibitors (e.g., hydroquinone monomethyl ether [MEHQ]). The reaction proceeds via nucleophilic substitution, where the alkoxide ion of sodium methacrylate attacks the electrophilic carbon in epichlorohydrin, yielding GMA and sodium chloride as a byproduct.

Key parameters:

  • Step 1 : Methacrylic acid + NaOH → Sodium methacrylate

    • Temperature: ≤55°C to prevent premature polymerization

    • Solvent: Water, enabling rapid heat dissipation

  • Step 2 : Sodium methacrylate + Epichlorohydrin → GMA

    • Catalysts: Tetramethylammonium chloride (0.5–2 wt%)

    • Inhibitors: MEHQ (0.01–0.2 wt%) to suppress radical polymerization

    • Temperature: 105–110°C for 3 hours

Purification and Yield Optimization

Post-reaction purification involves vacuum distillation to remove unreacted epichlorohydrin (b.p. 117°C) and byproducts like dichlorohydrin. Diethyl phthalate is added as a dehydrochlorination agent to eliminate residual HCl, enhancing product stability. Patent CN1569823A reports a yield of 85–90% with a purity of 98.5% under optimized conditions.

Water Content-Controlled Epichlorohydrin Reaction

Role of Water in Reaction Kinetics

The US5380884A patent emphasizes strict control of water content (500–2000 ppm) during the esterification step. Excess water (>2000 ppm) accelerates side reactions, producing glycerol dimethacrylate and trimethacrylate, while insufficient water (<500 ppm) leads to incomplete epichlorohydrin conversion. Water acts as a proton shuttle, facilitating the quaternary ammonium catalyst’s phase-transfer activity.

Inhibitor Systems and Byproduct Management

Phenothiazine (0.005–1.0 wt%) is preferred over hydroquinone derivatives due to its superior thermal stability at 110–120°C. Post-reaction washing with dilute NaOH (5–10%) removes chlorinated impurities, followed by steam distillation under reduced pressure (4 kPa) to isolate GMA from high-boiling-point contaminants.

Comparative Analysis of Industrial Methods

ParameterTwo-Step Alkali Salt MethodWater-Controlled Method
Catalyst Tetramethylammonium chlorideQuaternary ammonium salts
Inhibitor MEHQPhenothiazine
Reaction Temperature 105–110°C110–120°C
Water Content Not controlled500–2000 ppm
Yield 85–90%80–88%
Purity 98.5%97.0%

The two-step method achieves higher purity due to diethyl phthalate-assisted dehydrochlorination, whereas the water-controlled approach minimizes side reactions but requires precise moisture monitoring.

Recent Advances in Catalytic Systems

Phase-Transfer Catalysts

Recent studies explore benzyltriethylammonium chloride as a phase-transfer catalyst, reducing reaction time by 20% compared to tetramethylammonium systems. This catalyst enhances the interfacial activity between the aqueous sodium methacrylate and organic epichlorohydrin phases.

Solvent-Free Modifications

Emerging methods eliminate solvents by using excess epichlorohydrin as both reactant and solvent, reducing waste generation. However, this approach demands higher inhibitor concentrations (0.3–0.5 wt% MEHQ) to offset increased polymerization risk at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: Glycidyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Key Properties of Glycidyl Methacrylate

  • Dual Reactivity : The presence of epoxy and methacrylate groups allows GMA to form complex polymer structures.
  • Enhanced Adhesion : GMA improves adhesion properties in coatings and adhesives.
  • Thermal Stability : Polymers derived from GMA exhibit excellent thermal stability.
  • Chemical Resistance : GMA-based materials resist degradation, enhancing durability in harsh environments.

Coatings

This compound is integral in producing high-performance coatings that require strong adhesion and durability. These coatings are widely used in:

  • Automotive Industry : GMA-based coatings provide protection against environmental factors.
  • Aerospace Sector : High-performance coatings ensure durability under extreme conditions.
  • Industrial Applications : Used for machinery and equipment protection.

Adhesives and Sealants

The exceptional bonding capabilities of GMA make it a preferred choice for formulating adhesives and sealants used in:

  • Construction : Strong bonds for structural applications.
  • Automotive Manufacturing : Ensures reliability in vehicle assembly.
  • Electronics : Provides effective sealing solutions.

Plastics Manufacturing

GMA serves as a comonomer in the production of specialty plastics, enhancing properties such as:

  • Impact Resistance : Improves the toughness of plastic materials.
  • Compatibility with Other Materials : Facilitates the blending of different polymers.

Biomedical Applications

This compound is utilized in medical devices due to its ability to form biocompatible polymers. Notable applications include:

  • Dental Materials : Used in dental adhesives and composites.
  • Drug Delivery Systems : Enables controlled release of therapeutic agents.
  • Radiopaque Copolymers : A new class was developed using methyl methacrylate and GMA, characterized by enhanced visibility under X-ray imaging .

Case Study 1: Surface Modification Using GMA-Based Copolymers

A study focused on the application of this compound-based graft copolymers for surface modification revealed their potential in creating functional interfaces. These materials can be tailored for specific properties, such as wettability and chemical absorption, making them suitable for advanced photonic sensors .

Case Study 2: Radiopaque Copolymers for Biomedical Use

Research demonstrated the synthesis of a radiopaque copolymer using GMA, which showed excellent blood compatibility and non-cytotoxicity. This copolymer is particularly promising for medical applications where visibility during imaging is critical .

Market Trends

The this compound market is projected to grow significantly due to increasing demand across various industries:

  • Market Size : Valued at approximately USD 169.7 million in 2022, expected to reach USD 274.8 million by 2031, growing at a CAGR of 5.5% .
  • Regional Insights : Asia-Pacific is anticipated to lead market growth driven by rapid industrialization, particularly in automotive and electronics sectors.

Mechanism of Action

The primary mechanism of action of glycidyl methacrylate involves the epoxide ring-opening reaction. This reaction can occur through various pathways, including transesterification and nucleophilic attack by amines, thiols, or acids. The resulting products are functionalized polymers with diverse applications .

Comparison with Similar Compounds

Structural and Functional Differences

GMA is distinguished from structurally related compounds by its unique combination of a methacrylate ester and an epoxide group. Key comparisons include:

Compound Functional Groups Key Properties Applications
Glycidyl Methacrylate Methacrylate, epoxide Dual reactivity (radical polymerization + ring-opening), moderate thermal stability (~210°C decomposition) Coatings, adhesives, biomedical composites
Epoxy Acrylate Acrylate, epoxide Higher crosslinking density, faster curing, but lower flexibility UV-curable coatings, electronics
Methyl Methacrylate Methacrylate High transparency, rigidity, but lacks epoxide functionality PMMA plastics, bone cements
Perfluoroalkyl Acrylates Fluorinated acrylate Extreme hydrophobicity (SFE < 10 mN/m), high cost Non-stick coatings, water-repellent textiles

Key Insights :

  • GMA’s epoxide group enables post-polymerization modifications (e.g., hydrolysis, amine grafting) that are unavailable in non-epoxidized methacrylates like methyl methacrylate .
  • Compared to epoxy acrylates, GMA offers better balance between reactivity and mechanical flexibility due to its methacrylate backbone .
Reactivity and Copolymerization

GMA’s copolymerization behavior differs significantly from similar monomers:

  • With Fluoroalkyl Methacrylates : Copolymers of GMA and fluoroalkyl methacrylates achieve surface free energy (SFE) as low as 13 mN/m, comparable to perfluoroalkyl acrylates but at lower fluorine content. This makes them cost-effective for superhydrophobic coatings .
  • With Ethylene Glycol Dimethacrylate (EGDMA) : Crosslinked poly(GMA-co-EGDMA) microspheres exhibit high thermal stability (initial decomposition at 210°C), though functionalization (e.g., Diels-Alder adducts) reduces stability to ~190°C .
  • With Styrene/Acrylates : GMA enhances latex film hardness and water resistance in coatings. For example, 10 wt% GMA in styrene-butyl acrylate latex improves tensile strength by 25% compared to unmodified systems .

In contrast, glycidol-based epoxides lack the methacrylate group, limiting their use in radical polymerization.

Thermal and Mechanical Performance
  • Thermal Stability : GMA homopolymers decompose via depolymerization above 200°C, while crosslinked copolymers (e.g., with EGDMA) show multi-stage degradation. This is less stable than polyhedral oligomeric silsesquioxanes (POSS) but superior to many acrylates .
  • Mechanical Properties: GMA-modified poly(lactic acid) (PLA) blends (e.g., PLA/EE-g-GMA) exhibit 3× higher impact strength and 15% improved thermal stability compared to pure PLA, outperforming non-epoxidized modifiers .

Biological Activity

Glycidyl methacrylate (GMA) is a versatile compound widely used in the synthesis of polymers and resins. Its biological activity, particularly in terms of toxicity, antimicrobial properties, and potential carcinogenicity, has been the subject of extensive research. This article reviews the biological activity of GMA, supported by data tables and case studies.

This compound is an epoxide that can undergo various chemical modifications to enhance its properties. It is primarily synthesized through free radical polymerization techniques. The polymerization of GMA leads to poly(this compound) (PGMA), which can be further modified to improve its biological activity.

Antimicrobial Activity

Research has demonstrated that modified PGMA exhibits significant antimicrobial properties. A study reported that polymers derived from GMA showed enhanced antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as antifungal activity against Trichophyton rubrum . The effectiveness of these polymers varied based on their chemical structure and concentration, indicating a strong correlation between polymer composition and biological efficacy.

Table 1: Antimicrobial Activity of Modified PGMA

MicroorganismActivity Level
Escherichia coliHigh
Pseudomonas aeruginosaHigh
Shigella sp.Moderate
Salmonella typhiModerate
Bacillus subtilisLow
Trichophyton rubrumHigh

Toxicological Profile

This compound has been associated with several toxicological effects. It is known to be irritating to the skin, eyes, and respiratory tract, with studies indicating that it can cause necrosis and hyperplasia upon repeated exposure . The acute toxicity profile shows low lethality via oral administration, but significant irritation occurs at higher concentrations.

Case Study: Dermal Exposure

A study focusing on occupational exposure revealed that GMA could lead to allergic contact dermatitis in individuals handling adhesive sealants containing this compound. In patch tests conducted on humans, cases of hypersensitivity were documented, highlighting the need for protective measures in workplaces using GMA .

Carcinogenic Potential

There is substantial evidence suggesting that GMA may have carcinogenic properties. In vitro studies have shown that GMA induces DNA damage, including double-strand breaks and unscheduled DNA synthesis in human cells . Animal studies have also indicated that repeated exposure can lead to DNA damage in bone marrow cells .

Table 2: Summary of Carcinogenic Studies

Study TypeFindings
In Vitro GenotoxicityPositive for DNA damage
Mouse Micronucleus AssayPositive results for DNA damage
Rat Bone Marrow StudyIndicated DNA damage after exposure

Molecular Interactions

Recent research has explored the molecular docking capabilities of GMA derivatives with tumor proteins. A novel derivative synthesized from GMA exhibited strong binding affinity to cancer cell lines, suggesting potential applications in cancer therapy . The study indicated that at higher concentrations, the derivative significantly inhibited the growth of various cancer cell lines while showing low toxicity to normal cells.

Table 3: Inhibitory Effects on Cancer Cell Lines

Cell LineInhibition (%) at 100 µg/mL
NCI-H460 (Lung Cancer)29.68 ± 4.45
MGC80-3 (Stomach Cancer)11.37 ± 3.29
MDA-MB-231 (Breast Cancer)20.65 ± 3.82
BEAS-2B (Normal Lung Cells)Low toxicity observed

Q & A

Q. What are the critical safety protocols when handling glycidyl methacrylate in laboratory settings?

Researchers must use chemical safety goggles (ANSI Z87.1) and impermeable gloves to prevent dermal/ocular exposure. Emergency showers and eyewash stations should be accessible. Work in ventilated fume hoods to avoid inhalation, and discard contaminated clothing immediately . Due to its Group 2A carcinogen classification (IARC), minimize exposure using engineering controls and adhere to institutional biosafety guidelines .

Q. How can researchers verify successful grafting of this compound onto polymer matrices?

Key methods include:

  • FT-IR spectroscopy to detect epoxy group absorption peaks (~910 cm⁻¹) and methacrylate C=O stretches (~1720 cm⁻¹) .
  • Thermogravimetric analysis (TGA) to quantify graft content via mass loss differences between base polymers and grafted copolymers .
  • Elemental analysis (EA) to measure oxygen or sulfur content post-functionalization, particularly for silica-based stationary phases .

Q. What analytical techniques are recommended to assess purity and solubility of this compound for synthesis?

  • Chromatographic purification (e.g., basic alumina columns) removes inhibitors like MEHQ .
  • Solubility testing in organic solvents (e.g., dichlorobenzene, chloroform) ensures compatibility with polymerization solvents. GMA is insoluble in water but miscible in most polar aprotic solvents .

Advanced Research Questions

Q. What methodologies are recommended to assess the genotoxic potential of this compound in human primary cell models?

  • Comet assay or micronucleus tests to detect DNA strand breaks and chromosomal damage in human lymphocytes .
  • Metabolite analysis : Incubate GMA with liver homogenates (S9 fraction) to identify glycidol, a genotoxic metabolite, via LC-MS .
  • Carboxylesterase inhibition studies : Use inhibitors (e.g., bis-4-nitrophenyl phosphate) in rabbit or rat models to evaluate metabolic activation pathways .

Q. How can conflicting data between animal carcinogenicity studies and human epidemiological data be addressed in risk assessment?

  • Prioritize mechanistic evidence : GMA’s structural similarity to glycidol (Group 2A) and consistent genotoxicity in primary human cells support precautionary classification despite limited human data .
  • Conduct dose-response modeling using rodent bioassay data (e.g., tumor incidence in two species) while acknowledging interspecies metabolic differences .

Q. What strategies optimize reaction time and initiator selection for this compound grafting in batch mixers?

  • Initiators : Use dicumyl peroxide (DCP) at 0.5–1.0 wt% for free-radical grafting onto poly(lactic acid) or polyethylene. Purify GMA to remove inhibitors before use .
  • Reaction kinetics : Monitor graft content via gravimetry over 10–30 minutes; extended times (>60 minutes) risk homopolymerization .
  • Temperature control : Maintain 70–90°C for RAFT polymerization in mineral oil to achieve epoxy-functional block copolymers (e.g., PSMA-PGlyMA) .

Q. What experimental approaches characterize the environmental mobility of this compound?

  • Soil mobility : Estimate the organic carbon partition coefficient (Koc ≈ 10) using molecular connectivity indices, indicating high mobility in soil .
  • Hydrolysis studies : Test pH-dependent degradation (e.g., rapid hydrolysis in alkaline conditions) to predict environmental persistence .

Q. How can this compound be utilized in designing functional chromatographic stationary phases?

  • Click chemistry : Graft dehydroabietic acid-GMA esters onto thiol-functionalized silica via thiol-epoxy "click" reactions for reversed-phase HPLC .
  • Multi-modal interactions : Leverage hydrophobic, π-π, and hydrogen bonding by copolymerizing GMA with fluorinated monomers (e.g., pentafluorostyrene) for low-loss optical waveguides .

Data Contradiction and Mechanistic Analysis

Q. How do researchers reconcile discrepancies in this compound’s reactivity across copolymerization systems?

  • Epoxy vs. methacrylate group reactivity : In aqueous systems, prioritize methacrylate radical polymerization; in anhydrous conditions, epoxy ring-opening (e.g., with amines) dominates. Use FT-IR to track functional group conversion .
  • Crosslinking interference : Add chain-transfer agents (e.g., dodecanethiol) to suppress premature crosslinking during grafting .

Q. What mechanistic evidence supports this compound’s classification as a probable human carcinogen?

  • In vivo carcinogenicity : Sufficient evidence from rodent studies showing malignant neoplasms in multiple organs .
  • Key characteristics : Genotoxicity (DNA adduct formation), altered cell proliferation, and nutrient supply disruption in human primary cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.